Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone: is a heterocyclic compound that features a furan ring, a pyrazine ring, and a pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis , suggesting that this compound may also target similar biochemical pathways or cellular structures.
Biochemical Pathways
Similar compounds have been shown to have anti-tubercular activity , suggesting that this compound may affect similar pathways
Result of Action
Similar compounds have been shown to have anti-tubercular activity , suggesting that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can be achieved through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis method is efficient and simplifies the purification process by incorporating all starting substrates into the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and catalyst-free synthesis can be scaled up for industrial applications. The use of readily available starting materials and the simplicity of the reaction conditions make this compound a viable candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones
Reduction: Dihydropyrazines
Substitution: Various substituted pyrrolidines
Scientific Research Applications
Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound’s heterocyclic rings make it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Comparison with Similar Compounds
- Furan-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Furan-3-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Uniqueness: Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the specific combination of its heterocyclic rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
furan-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(10-2-6-18-9-10)16-5-1-11(8-16)19-12-7-14-3-4-15-12/h2-4,6-7,9,11H,1,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVXQBIPCRWPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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